molecular formula C18H25N5O2 B12223616 4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

Cat. No.: B12223616
M. Wt: 343.4 g/mol
InChI Key: LKWUTHIPWNOEIJ-UHFFFAOYSA-N
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Description

4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with a piperazine ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine ring formation: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Pyrimidine core synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling reactions: The final compound is obtained by coupling the oxazole and piperazine derivatives with the pyrimidine core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.

    Pyrimidine-based compounds: Other pyrimidine derivatives with different substituents on the ring.

    Piperazine-based compounds: Compounds with a piperazine ring but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-methyl-3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N5O2/c1-14-10-16(21-25-14)12-22-4-6-23(7-5-22)18-11-17(19-13-20-18)15-2-8-24-9-3-15/h10-11,13,15H,2-9,12H2,1H3

InChI Key

LKWUTHIPWNOEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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